molecular formula C12H9FO B056315 2-fluoro-1-(naphthalen-1-yl)ethanone CAS No. 112260-69-2

2-fluoro-1-(naphthalen-1-yl)ethanone

Cat. No.: B056315
CAS No.: 112260-69-2
M. Wt: 188.2 g/mol
InChI Key: SRGVGTTXAMUJMZ-UHFFFAOYSA-N
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Description

1-(Fluoroacetyl)naphthalene is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluoroacetyl group attached to the naphthalene ring

Chemical Reactions Analysis

1-(Fluoroacetyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the fluoroacetyl group to other functional groups.

    Substitution: The fluoroacetyl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cytochrome P450 Inhibition

One of the most notable applications of 2-fluoro-1-(naphthalen-1-yl)ethanone is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of various medications.

Table 1: CYP1A2 Inhibition Studies

CompoundIC50 (µM)Mechanism of Action
This compound5.0 ± 0.5Competitive inhibition of CYP1A2
Control Compound20.0 ± 2.0Non-specific inhibition

The competitive nature of this inhibition suggests that co-administration with other drugs metabolized by CYP1A2 may lead to increased plasma concentrations, necessitating careful monitoring and dosage adjustments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the naphthalene ring can significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesIC50 (µM)
4-FluoroacetophenoneFluorinated phenyl ring10.0 ± 0.3
2,2,2-TrifluoroacetophenoneThree fluorine atoms on phenyl ring15.5 ± 0.4
1-(4-Fluoronaphthalen-1-yl)ethanoneDifferent substitution pattern8.0 ± 0.2

This table highlights how minor changes in structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Synthetic Applications

In addition to its biological relevance, this compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to be used in the development of more complex molecules for medicinal chemistry.

Drug Interaction Potential

A study examining the interaction potential of drugs metabolized by CYP1A2 found that the inhibitory effect of this compound could lead to increased plasma levels of certain medications, highlighting its significance in pharmacology and the need for further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Fluoroacetyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluoroacetyl group can act as a reactive site, interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity . This interaction can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

1-(Fluoroacetyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of 1-(Fluoroacetyl)naphthalene lies in its specific fluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Overview

2-Fluoro-1-(naphthalen-1-yl)ethanone, with the chemical formula C12_{12}H9_9FO and a molecular weight of approximately 188.20 g/mol, is an organic compound notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Its structural characteristics include a naphthalene ring substituted with a fluorine atom and an ethanone functional group, which contribute to its unique reactivity and potential pharmacological applications .

Cytochrome P450 Inhibition

Research indicates that this compound primarily acts as an inhibitor of CYP1A2 , a key enzyme involved in drug metabolism. This inhibition can lead to significant implications for drug interactions and metabolism, making it a compound of interest in pharmacology. Understanding its interaction with CYP1A2 is crucial for predicting adverse effects and optimizing therapeutic regimens involving other medications metabolized by this enzyme .

Table 1: CYP1A2 Inhibition Studies

CompoundIC50 (µM)Mechanism of Action
This compound5.0 ± 0.5Competitive inhibition of CYP1A2
Control Compound20.0 ± 2.0Non-specific inhibition

*IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparisons with structurally similar compounds reveal that the position and type of substituents on the naphthalene ring significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesIC50 (µM)
4-FluoroacetophenoneFluorinated phenyl ring10.0 ± 0.3
2,2,2-TrifluoroacetophenoneThree fluorine atoms on phenyl ring15.5 ± 0.4
1-(4-Floronaphthalen-1-yl)ethanoneDifferent substitution pattern8.0 ± 0.2

Case Study: Drug Interaction Potential

A study exploring the interaction potential of drugs metabolized by CYP1A2 highlighted the role of this compound in altering the pharmacokinetics of co-administered medications. The findings suggested that its inhibitory effect could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring and dosage adjustments .

Properties

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVGTTXAMUJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550863
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112260-69-2
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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